molecular formula C19H18BrN3O3 B11309539 N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11309539
M. Wt: 416.3 g/mol
InChI Key: VHBWNOZGJSLGPF-UHFFFAOYSA-N
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Description

    N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: .

  • It belongs to the class of acetamides and features a bromine-substituted phenyl group attached to an acetamide moiety.
  • Preparation Methods

      Belumosudil: , a derivative of this compound, has gained attention for its potential therapeutic applications. The process for preparing involves the following steps:

  • Chemical Reactions Analysis

      N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

      Belumosudil: has shown promise in several areas:

  • Mechanism of Action

      Belumosudil: targets , a key regulator of cell contractility and migration.

    • By inhibiting ROCK, it affects cellular processes such as cytoskeletal rearrangement, cell adhesion, and migration.
  • Comparison with Similar Compounds

      N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: stands out due to its unique structure, combining an oxadiazole ring, a bromophenyl group, and an acetamide.

    • Similar compounds include other acetamides, but few share this specific combination of functional groups.

    Properties

    Molecular Formula

    C19H18BrN3O3

    Molecular Weight

    416.3 g/mol

    IUPAC Name

    N-(4-bromophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

    InChI

    InChI=1S/C19H18BrN3O3/c1-12(2)18-22-19(26-23-18)13-3-9-16(10-4-13)25-11-17(24)21-15-7-5-14(20)6-8-15/h3-10,12H,11H2,1-2H3,(H,21,24)

    InChI Key

    VHBWNOZGJSLGPF-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Br

    Origin of Product

    United States

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